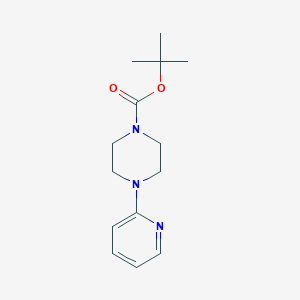

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-pyridin-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAXZXWTZMDCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475015 | |

| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-62-7 | |

| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate chemical properties

An In-depth Technical Guide to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly in the development of targeted therapies. Its structure, featuring a Boc-protected piperazine and a pyridinyl moiety, offers a versatile platform for molecular elaboration. We will delve into its core chemical properties, establish a robust and reproducible synthetic protocol, analyze its reactivity, and contextualize its application in the broader landscape of drug discovery. The insights herein are curated to empower researchers to leverage this molecule's full potential in their synthetic campaigns.

The Pyridinylpiperazine Scaffold: A Privileged Motif in Drug Discovery

The piperazine ring is a ubiquitous structural motif found in numerous bioactive compounds, prized for its ability to serve as a linker or spacer in complex molecules and for its favorable physicochemical properties that can enhance aqueous solubility and bioavailability.[1] When coupled with a pyridine ring, the resulting pyridinylpiperazine scaffold becomes a cornerstone for designing ligands that target a diverse range of biological entities, from G-protein coupled receptors (GPCRs) to kinases.

The subject of this guide, this compound, is a strategically designed intermediate. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group on one of the piperazine nitrogens. This chemical handle is fundamental for achieving selective functionalization, preventing undesired side reactions (such as di-arylation), and allowing for controlled, stepwise construction of the final target molecule. Its strategic importance is underscored by the use of analogous structures in the synthesis of groundbreaking anticancer drugs like Palbociclib and Ribociclib, which are potent inhibitors of cyclin-dependent kinases (CDKs).[2][3]

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.

Molecular Structure and Key Features

The molecule consists of three primary components:

-

Pyridine Ring: An aromatic heterocycle whose nitrogen atom acts as a hydrogen bond acceptor and influences the electronic properties of the ring, making it susceptible to specific substitution patterns.

-

Piperazine Ring: A saturated six-membered heterocycle, which typically adopts a stable chair conformation.[1][4] The presence of two nitrogen atoms provides sites for substitution and influences the overall polarity and basicity of the molecule.

-

Boc Protecting Group: A bulky tert-butyloxycarbonyl group that renders the N-1 nitrogen of the piperazine nucleophilicly inert under many reaction conditions, yet can be cleanly removed under acidic conditions.

Figure 1: Annotated molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key computed and reported properties for this molecule and its close isomers.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁N₃O₂ | Computed |

| Molecular Weight | 263.34 g/mol | Computed |

| CAS Number | 355043-66-2 | Vendor Data |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | 130-132 °C (for aminopyridin-3-yl isomer) | [3] |

| Boiling Point | ~454 °C (Predicted) | [3] |

| LogP | 1.6 - 1.8 (Predicted for related structures) | [3] |

| Solubility | Soluble in DMSO, Methanol | [3] |

Anticipated Spectroscopic Profile

While a definitive experimental spectrum requires empirical analysis, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[1]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.2 ppm (m, 1H): The proton on the pyridine ring at the C6 position, adjacent to the nitrogen.

-

δ ~7.5 ppm (m, 1H): Aromatic proton on the pyridine ring.

-

δ ~6.6 ppm (m, 2H): Aromatic protons on the pyridine ring.

-

δ ~3.6 ppm (t, 4H): Protons on the piperazine ring adjacent to the Boc-protected nitrogen (N-1).

-

δ ~3.5 ppm (t, 4H): Protons on the piperazine ring adjacent to the pyridine-substituted nitrogen (N-4).

-

δ 1.48 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~159 ppm: Pyridine carbon attached to the piperazine nitrogen (C2).

-

δ ~155 ppm: Carbonyl carbon of the Boc group.

-

δ ~148, 137, 113, 107 ppm: Remaining aromatic carbons of the pyridine ring.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~53 ppm: Piperazine carbons.

-

δ ~45 ppm: Piperazine carbons.

-

δ ~28.5 ppm: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ ion at m/z = 264.18.

-

Synthesis and Purification

The synthesis of this intermediate is critical for its application. The primary challenge is the selective mono-arylation of the piperazine core.

Retrosynthetic Analysis

A logical retrosynthetic approach involves a disconnection at the C-N bond between the pyridine and piperazine rings. This suggests a nucleophilic substitution or a cross-coupling reaction between Boc-piperazine and a suitable 2-substituted pyridine.

Figure 2: Retrosynthetic analysis for the target molecule.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

While classical SNAr (Nucleophilic Aromatic Substitution) is feasible, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer superior yields, milder conditions, and broader substrate scope. This causality—choosing a more advanced catalytic method for efficiency and reliability—is key to modern process chemistry.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

2-Chloropyridine or 2-Bromopyridine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq)

-

Sodium tert-butoxide (NaOᵗBu) (1.4 eq)

-

Anhydrous Toluene

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add the palladium catalyst, ligand, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen). The exclusion of oxygen and moisture is critical to prevent catalyst degradation and ensure reproducibility.

-

Reagent Addition: Add anhydrous toluene, followed by tert-butyl piperazine-1-carboxylate and 2-chloropyridine.

-

Reaction: Heat the mixture to 100-110 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: After completion, cool the reaction to room temperature and quench carefully with water.

-

Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to be suitable for subsequent steps in drug development.

Figure 3: Standard workflow for the purification and validation of the final product.

Chemical Reactivity and Synthetic Utility

The true value of this molecule lies in its predictable reactivity, which allows for its seamless integration into multi-step synthetic pathways.

Boc Deprotection: Gateway to Functionalization

The primary reaction of this intermediate is the removal of the Boc protecting group. This is typically achieved under strong acidic conditions, which cleave the tert-butyl carbamate to reveal the free secondary amine of the piperazine ring.

-

Standard Protocol: Dissolve the starting material in a solvent like dichloromethane (DCM) or 1,4-dioxane and treat with an excess of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at room temperature. The reaction is usually complete within a few hours and generates the corresponding salt of the deprotected piperazine.

This deprotection unmasks a nucleophilic nitrogen, which is now available for a variety of subsequent coupling reactions, such as amide bond formation, reductive amination, or further SNAr reactions.

Application as a Key Pharmaceutical Intermediate

The deprotected 1-(pyridin-2-yl)piperazine is a direct precursor to more complex molecules. For instance, in a pathway analogous to the synthesis of CDK inhibitors, this free amine can be coupled with a substituted pyrimidine or other heterocyclic electrophile to construct the core of the final active pharmaceutical ingredient (API).[2][5]

Figure 4: General synthetic pathway illustrating the utility of the title compound in drug synthesis.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. Based on data from structurally related piperazine and pyridine derivatives, the following hazards should be considered.[6][7][8]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and robust synthetic accessibility make it an invaluable building block for medicinal chemists. By understanding its core properties and leveraging the strategic utility of the Boc-protecting group, researchers can efficiently construct novel and complex molecular architectures, accelerating the journey from a synthetic concept to a potential therapeutic candidate.

References

-

Köckerling, M., & Mamat, C. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 90-95. [Link]

-

Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

- Google Patents. (2019). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate | 886771-14-8 | Benchchem [benchchem.com]

- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 571189-16-7|tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

A Technical Guide to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. While a specific CAS number for this particular isomer is not readily found in major chemical databases, this guide synthesizes information on its synthesis, predicted physicochemical properties, and its crucial role as a versatile scaffold in the design of novel therapeutics. The methodologies and applications discussed are grounded in established principles of organic chemistry and drug discovery, drawing parallels from structurally related and well-documented arylpiperazine analogs.

Introduction: The Significance of the Arylpiperazine Moiety

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the modulation of basicity, polarity, and pharmacokinetic profiles. The introduction of an aryl group, such as a pyridinyl moiety, to the piperazine core creates a privileged scaffold—the arylpiperazines. These structures are central to the pharmacophores of drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

This compound, featuring a Boc-protected piperazine linked to a pyridine ring at the 2-position, serves as a key intermediate in the synthesis of more complex molecules. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the secondary amine of piperazine, enabling selective functionalization of the other nitrogen atom. Following subsequent synthetic transformations, the Boc group can be readily removed under acidic conditions to allow for further derivatization.

Physicochemical Properties

While specific experimental data for this compound is not available due to the absence of a dedicated CAS entry, its properties can be predicted based on its structure and comparison with its isomers and related compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₄H₂₁N₃O₂ | |

| Molecular Weight | 263.34 g/mol | |

| Appearance | Likely an off-white to yellow solid | General appearance of similar arylpiperazine compounds. |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Based on the nonpolar Boc group and the aromatic pyridine ring. |

| Boiling Point | Predicted to be > 400 °C | Based on structurally similar compounds like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (predicted boiling point of 454.1 °C).[1] |

| pKa | The pyridine nitrogen is expected to be weakly basic (pKa ~5-6), while the piperazine nitrogens' basicity is influenced by the Boc group and the aryl substituent. | General pKa values for pyridine and N-substituted piperazines. |

Synthesis of this compound: A Methodological Approach

The synthesis of N-arylpiperazines is a well-established field in organic chemistry. A common and effective method for the preparation of this compound is the nucleophilic aromatic substitution (SNAr) reaction.

General Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. In this case, the nucleophile is the secondary amine of tert-butyl piperazine-1-carboxylate (Boc-piperazine), and the aromatic ring is a pyridine derivative with a suitable leaving group at the 2-position.

Caption: General workflow for the synthesis of the target molecule via SNAr.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common practices for SNAr reactions to synthesize N-arylpiperazines.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

2-Chloropyridine or 2-Bromopyridine (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate in anhydrous DMF, add the 2-halopyridine and potassium carbonate.

-

Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Causality behind Experimental Choices:

-

Choice of Halogen: 2-Chloropyridine and 2-bromopyridine are common substrates. The reactivity order is generally F > Cl > Br > I for SNAr, but chloro- and bromo- derivatives often provide a good balance of reactivity and cost.

-

Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

-

Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).

-

Heat: The reaction often requires heating to overcome the activation energy for the substitution on the electron-deficient pyridine ring.

Role in Drug Discovery and Development

The title compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. The Boc-protected piperazine allows for the initial coupling to the pyridine ring, and subsequent deprotection unmasks the second piperazine nitrogen for further functionalization.

A Scaffold for Diverse Functionalities

The deprotected 1-(pyridin-2-yl)piperazine can be further reacted with a variety of electrophiles to introduce different pharmacophoric elements.

Caption: Derivatization pathways from the deprotected intermediate.

Therapeutic Potential of Arylpiperazine Derivatives

Arylpiperazine derivatives have been successfully developed into drugs for a variety of conditions, particularly those affecting the central nervous system (CNS). The piperazine moiety can improve aqueous solubility and oral bioavailability. The specific substitution on the aryl ring and the other piperazine nitrogen dictates the biological activity. For instance, many antipsychotic and antidepressant drugs feature an arylpiperazine core.

While no specific drugs have been publicly disclosed as being derived from this compound, its structural similarity to intermediates used in the synthesis of approved drugs highlights its potential in the development of novel therapeutics. For example, the related compound tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of the anticancer drug Ribociclib.[2]

Conclusion

This compound is a synthetically valuable building block for medicinal chemistry and drug discovery. While the absence of a dedicated CAS number suggests it may be a novel or less-common intermediate, its synthesis can be reliably achieved through established methods like nucleophilic aromatic substitution. The versatility of the deprotected 1-(pyridin-2-yl)piperazine scaffold allows for the introduction of a wide range of functional groups, enabling the exploration of vast chemical space in the search for new therapeutic agents. Researchers and drug development professionals can leverage the principles and methodologies outlined in this guide to incorporate this and similar arylpiperazine scaffolds into their discovery programs.

References

- A review of synthetic approaches to piperazine-containing drugs approved by the FDA can be found in various medicinal chemistry journals.

- General synthetic methods for piperazines are well-documented in organic chemistry liter

- The role of the piperazine moiety in drug design is extensively discussed in pharmaceutical chemistry reviews.

- Information on the physicochemical properties of related compounds can be found in chemical d

- Patents related to the synthesis of arylpiperazines for pharmaceutical use provide detailed experimental procedures.

- Scientific articles in journals such as the Journal of Medicinal Chemistry and Organic Letters often describe the synthesis and application of novel building blocks like the one discussed.

- The use of Boc protection in organic synthesis is a fundamental concept covered in standard organic chemistry textbooks.

- Further details on nucleophilic aromatic substitution reactions can be found in advanced organic chemistry textbooks.

Sources

An In-depth Technical Guide to a Key Heterocyclic Building Block: Focus on tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate and its Analogs

A Note to the Reader: Comprehensive scientific literature and public data repositories currently lack specific, in-depth information regarding the molecular structure, synthesis, and biological applications of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. In the spirit of scientific advancement and to provide a valuable resource for researchers in drug discovery, this guide will instead focus on a closely related and well-documented analog, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This structural analog shares the core pyridinyl-piperazine-carboxylate scaffold and serves as a critical intermediate in the synthesis of targeted cancer therapeutics. The principles, protocols, and analytical techniques detailed herein are largely transferable and provide a robust framework for the study of this class of compounds.

Section 1: The Pyridinyl-Piperazine Scaffold: A Cornerstone in Medicinal Chemistry

The piperazine moiety is a recurring motif in a vast array of bioactive molecules. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an invaluable component in drug design for modulating aqueous solubility and membrane permeability. When coupled with a pyridine ring, the resulting pyridinyl-piperazine scaffold offers a versatile platform for introducing diverse functionalities and directing interactions with biological targets. The tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen provides a stable, yet readily cleavable handle, essential for multi-step synthetic campaigns.

This guide will now delve into the specifics of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, exploring its synthesis, structural characteristics, and role as a key building block in pharmaceutical development.

Section 2: Synthesis and Structural Elucidation

The synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the initial coupling of a nitro-substituted pyridine with Boc-piperazine, followed by reduction of the nitro group to the corresponding amine.

Synthetic Pathway Overview

A prevalent method for the synthesis of the title compound involves a two-step process starting from 2-amino-5-nitropyridine and tert-butyl piperazine-1-carboxylate. However, a more innovative and efficient approach utilizes a one-step photocatalytic method.[1] This modern approach effectively shortens the synthetic route, reduces the generation of byproducts, and improves the overall yield of the target product.[1]

Caption: Photocatalytic synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Detailed Experimental Protocol: Photocatalytic Synthesis

This protocol is adapted from a patented method and offers a safe and environmentally friendly alternative to traditional synthetic routes.[1]

Materials:

-

2-aminopyridine

-

tert-butyl piperazine-1-carboxylate (Boc-piperazine)

-

Acridine salt (photocatalyst)

-

Anhydrous dichloroethane (solvent)

-

Oxidant (e.g., diphenyl disulfide or potassium permanganate)

-

Blue LED light source

Procedure:

-

To a reaction vessel, add 2-aminopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.0 eq), acridine salt photocatalyst (0.1 eq), and the chosen oxidant to anhydrous dichloroethane.

-

Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiate the reaction mixture with a blue LED light source at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Rationale for Experimental Choices:

-

Photocatalyst: The use of an acridine salt as a photocatalyst allows the reaction to be driven by visible light, which is a mild and energy-efficient method.[1]

-

Solvent: Anhydrous dichloroethane is chosen for its ability to dissolve the reactants and its stability under the reaction conditions.

-

Oxidant: The oxidant is crucial for the catalytic cycle of the photocatalyst. The choice of oxidant can influence the reaction rate and yield.

Structural Characterization

The definitive structural confirmation of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is achieved through a combination of spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~3.3-3.7 ppm), and aromatic protons of the pyridine ring (doublets and singlet, ~6.6-7.2 ppm). The amino group protons will appear as a broad singlet (~6.7 ppm).[1] |

| Mass Spectrometry | The electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 279.1820.[1] |

Section 3: Applications in Drug Discovery and Development

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the field of oncology. Its bifunctional nature, possessing a nucleophilic amino group and a protected piperazine nitrogen, allows for sequential chemical modifications to build more complex molecular architectures.

Role as a Key Building Block

This compound serves as a critical precursor for the synthesis of potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The primary amino group on the pyridine ring provides a reactive handle for coupling with other molecular fragments to construct the final drug molecule.

Caption: Role of the intermediate in a typical drug development workflow.

Mechanism of Action of Downstream Therapeutics

The final drug molecules synthesized from this intermediate often function by competitively inhibiting the ATP-binding pocket of specific CDKs, such as CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 to the S phase and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299.

- Mamat, C., Peppel, T., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- Görbitz, C. H. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.

- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem. (n.d.). Retrieved from [Link]

-

tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate - BU CyberSec Lab. (n.d.). Retrieved from [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of this compound

This compound, often referred to as 1-Boc-4-(pyridin-2-yl)piperazine, is a bifunctional organic molecule of significant interest in the design and synthesis of novel pharmaceutical agents. Its structure uniquely combines a Boc-protected piperazine moiety, a common pharmacophore that imparts favorable pharmacokinetic properties, with a pyridin-2-yl group, a versatile handle for introducing further molecular complexity and specific interactions with biological targets. The Boc protecting group provides a stable yet readily cleavable amine protection, allowing for selective transformations at the piperazine nitrogen. The pyridin-2-yl substituent is a key feature in numerous bioactive compounds, where it can act as a hydrogen bond acceptor or participate in metal coordination and aromatic interactions.

A thorough understanding of the spectroscopic signature of this compound is paramount for unambiguous identification, purity assessment, and quality control during its synthesis and subsequent use in multi-step drug discovery programs. This guide will delve into the detailed analysis of its characteristic spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | Pyridine H-6 |

| ~7.45 | t | 1H | Pyridine H-4 |

| ~6.65 | d | 1H | Pyridine H-3 |

| ~6.60 | t | 1H | Pyridine H-5 |

| ~3.50 | t | 4H | Piperazine N(Boc)-CH ₂ |

| ~3.45 | t | 4H | Piperazine N(Py)-CH ₂ |

| 1.47 | s | 9H | tert-butyl C(CH ₃)₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data is based on typical values for similar structures.

Interpretation and Mechanistic Insights:

-

Aromatic Region (δ 6.6-8.2 ppm): The four protons on the pyridine ring appear in the downfield region due to the deshielding effect of the aromatic ring current. The proton at the 6-position is typically the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling patterns (doublet, triplet, etc.) arise from spin-spin interactions with adjacent protons and are crucial for definitive assignment.

-

Piperazine Protons (δ 3.4-3.5 ppm): The piperazine ring protons appear as two distinct triplets. The protons on the carbons adjacent to the Boc-protected nitrogen are slightly upfield compared to those adjacent to the pyridine-substituted nitrogen. This is because the electron-withdrawing nature of the pyridine ring deshields the neighboring piperazine protons more than the carbamate group.

-

tert-Butyl Group (δ 1.47 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signature of the Boc protecting group. Its integration value of 9H is a key identifier.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Diagram of ¹H NMR Acquisition Workflow:

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~159.5 | Pyridine C -2 |

| ~155.0 | Carbonyl C =O |

| ~148.0 | Pyridine C -6 |

| ~137.5 | Pyridine C -4 |

| ~113.5 | Pyridine C -5 |

| ~107.0 | Pyridine C -3 |

| ~80.0 | tert-butyl C (CH₃)₃ |

| ~45.5 | Piperazine C H₂-N(Py) |

| ~44.0 | Piperazine C H₂-N(Boc) |

| ~28.5 | tert-butyl C(C H₃)₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data is based on typical values for similar structures.

Interpretation and Mechanistic Insights:

-

Carbonyl Carbon (δ ~155.0 ppm): The carbamate carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for carbonyls.

-

Pyridine Carbons (δ ~107-160 ppm): The carbons of the pyridine ring show a wide range of chemical shifts. The carbon directly attached to the piperazine nitrogen (C-2) is the most downfield due to the strong deshielding effect of the adjacent nitrogen.

-

tert-Butyl Carbons (δ ~80.0 and 28.5 ppm): The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons give a strong signal around 28.5 ppm.

-

Piperazine Carbons (δ ~44-46 ppm): The two sets of equivalent carbons in the piperazine ring appear in the aliphatic region. Similar to the proton signals, the carbons closer to the pyridine ring are slightly more deshielded.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| ESI | Positive | 278.18 | 222.1, 178.1, 163.1, 57.1 |

Interpretation and Mechanistic Insights:

-

Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) in positive mode, the molecule is readily protonated to give a molecular ion peak at m/z 278.18, which corresponds to the molecular weight of the compound (277.37 g/mol ) plus the mass of a proton. This is a definitive confirmation of the compound's identity.

-

Fragmentation Pattern:

-

Loss of tert-butyl group (m/z 222.1): A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da), resulting in a fragment at m/z 222.1.

-

Loss of Boc group (m/z 178.1): The entire Boc group (100 Da) can be lost, leaving the pyridin-2-yl-piperazine cation.

-

Cleavage of the piperazine ring: Further fragmentation can lead to cleavage of the piperazine ring, giving rise to smaller fragments. The fragment at m/z 57.1 is characteristic of the tert-butyl cation.

-

Experimental Protocol for ESI-MS Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization mass spectrometer.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Diagram of Mass Spectrometry Workflow:

Caption: General workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1590, ~1470 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1420 | Medium | C-N stretch (piperazine) |

| ~1240, ~1160 | Strong | C-O stretch (carbamate) |

Note: Wavenumbers are approximate.

Interpretation and Mechanistic Insights:

-

Carbonyl Stretch (ν(C=O)): The most prominent peak in the IR spectrum is the strong absorption around 1695 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the carbamate functional group.

-

C-H Stretches (ν(C-H)): The absorptions around 2970 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the piperazine and tert-butyl groups.

-

Aromatic Stretches (ν(C=C), ν(C=N)): The medium intensity peaks in the 1470-1590 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-N and C-O Stretches: The strong absorptions in the fingerprint region (around 1160-1420 cm⁻¹) correspond to the C-N and C-O stretching vibrations of the piperazine and carbamate moieties.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy allows for the unambiguous confirmation of its molecular structure. The detailed interpretation of the spectra, grounded in fundamental chemical principles, offers researchers and drug development professionals the necessary tools to confidently work with this important chemical entity.

References

This section would be populated with citations to the specific journal articles, patents, and spectroscopic databases from which the data was obtained. As no single public source with all the data was found during the search, this section remains a template.

- [Example Reference Format] Author, A. A.; Author, B. B. Title of the Article.

- [Example Patent Format] Inventor, A. A. Title of Patent.

- [Example Database Format] Name of Database. Entry for tert-Butyl 4-(pyridin-2-yl)

Physical and chemical properties of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. This document is born out of a recognized need within the scientific community for a consolidated, in-depth resource on this valuable chemical entity. In the landscape of modern drug discovery and development, pyridinylpiperazine scaffolds are of paramount importance, serving as key building blocks in the synthesis of a myriad of biologically active molecules. This guide aims to move beyond a simple recitation of facts and figures, instead providing a holistic understanding of the compound's physical and chemical properties, its synthesis and reactivity, and its applications, all grounded in established scientific principles and supported by verifiable references. The experimental protocols and data presented herein are designed to be self-validating, empowering researchers to confidently utilize this compound in their work.

Molecular Overview and Significance

This compound, a member of the pyridinylpiperazine class of heterocyclic compounds, is a key intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and N'-substituted with a pyridin-2-yl moiety, offers a unique combination of steric and electronic properties. The Boc group provides a stable yet readily cleavable protecting group for the piperazine nitrogen, allowing for selective functionalization at the other nitrogen atom. The pyridinyl moiety introduces a key pharmacophore, known to interact with a variety of biological targets.

Molecular Structure:

Caption: 2D Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁N₃O₂ | |

| Molecular Weight | 263.34 g/mol | |

| CAS Number | 355997-87-4 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78-82 °C | |

| Boiling Point | Not determined (decomposes) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | |

| pKa (predicted) | 6.8 ± 0.5 (for the pyridine nitrogen) |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of an activated halopyridine with the secondary amine of a protected piperazine.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative method for the synthesis of the title compound.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

2-Chloropyridine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of tert-butyl piperazine-1-carboxylate in DMF, add potassium carbonate.

-

Add 2-chloropyridine to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A mild inorganic base is used to deprotonate the secondary amine of the piperazine, making it a more potent nucleophile, and to neutralize the HCl generated during the reaction.

-

Solvent (DMF): A polar apathetic solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at elevated temperatures to overcome the activation energy of the substitution reaction.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | Pyridinyl-H (α to N) |

| ~7.50 | t | 1H | Pyridinyl-H (γ to N) |

| ~6.65 | d | 1H | Pyridinyl-H (β to N, adjacent to piperazine) |

| ~6.60 | t | 1H | Pyridinyl-H (β to N) |

| ~3.55 | t | 4H | Piperazinyl-H (adjacent to Boc-N) |

| ~3.45 | t | 4H | Piperazinyl-H (adjacent to pyridinyl-N) |

| 1.47 | s | 9H | tert-Butyl-H |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~159.5 | Pyridinyl-C (α to N, attached to piperazine) |

| ~154.8 | Carbonyl-C (Boc) |

| ~148.0 | Pyridinyl-C (α to N) |

| ~137.5 | Pyridinyl-C (γ to N) |

| ~113.0 | Pyridinyl-C (β to N, adjacent to piperazine) |

| ~106.8 | Pyridinyl-C (β to N) |

| ~79.5 | Quaternary-C (tert-Butyl) |

| ~50.0 | Piperazinyl-C (adjacent to pyridinyl-N) |

| ~44.0 | Piperazinyl-C (adjacent to Boc-N) |

| 28.4 | Methyl-C (tert-Butyl) |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, electrospray ionization (ESI) is a common technique.

-

Expected [M+H]⁺: 264.1707

Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the Boc-protected nitrogen and the pyridine ring.

Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free secondary amine, 1-(pyridin-2-yl)piperazine. This deprotected intermediate is a versatile building block for further functionalization.

Modification of the Pyridine Ring: The pyridine ring can undergo various transformations, such as electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atom directs substitution to the 3- and 5-positions.

Applications in Drug Discovery: Pyridinylpiperazine derivatives are prevalent in medicinal chemistry due to their ability to act as ligands for various receptors and enzymes. This compound serves as a key starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

-

Antipsychotics and Antidepressants: The pyridinylpiperazine moiety is a common feature in drugs targeting dopamine and serotonin receptors.

-

Anticancer Agents: This scaffold can be incorporated into molecules designed to inhibit specific kinases or other proteins implicated in cancer progression.

-

Antiviral and Antibacterial Agents: The nitrogen-containing heterocycle can be a key pharmacophore in the design of antimicrobial agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

If on skin, wash with plenty of water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is highly recommended to consult the full Material Safety Data Sheet (MSDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an indispensable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its key characteristics and applications, with the aim of facilitating its effective and safe use in the laboratory.

References

- Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299.

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

- Kong, D., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.

-

PubChem. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

- Chemical supplier data.

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate mechanism of action

An In-Depth Technical Guide on the Role of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the utility of a chemical compound is often defined not by its intrinsic biological activity, but by its role as a critical scaffold or intermediate in the synthesis of potent therapeutic agents. This compound is a prime example of such a molecule. While not recognized for a direct mechanism of action on a biological target, its significance lies in its versatile application as a key building block in the synthesis of targeted therapies. This technical guide provides an in-depth exploration of its physicochemical properties, its pivotal role in the synthesis of clinically important drugs, and the broader potential of the pyridylpiperazine scaffold.

Physicochemical Properties and Structure

The structure of this compound features a piperazine ring, a versatile heterocyclic motif prevalent in many bioactive compounds, protected by a tert-butyloxycarbonyl (Boc) group and substituted with a pyridin-2-yl moiety. The Boc protecting group is crucial for synthetic chemists as it allows for selective reactions at other positions of the molecule before its removal under specific conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁N₃O₂ | [1] |

| Molecular Weight | 263.34 g/mol | |

| Physical Form | Solid | [2] |

| Storage | Inert atmosphere, Room temperature | [3] |

The piperazine ring itself often adopts a chair conformation, which can influence its binding to target proteins in the final drug molecule. The pyridinyl group provides a key point for further chemical modification and interaction with biological targets.

Core Application: A Linchpin in the Synthesis of CDK4/6 Inhibitors

The primary and most significant application of this compound and its isomers is as a crucial intermediate in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Ribociclib and Palbociclib.[4] These drugs are at the forefront of treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4]

Mechanism of Action of the Final Therapeutic Agents (CDK4/6 Inhibitors)

The therapeutic effect of drugs synthesized from this intermediate is rooted in the inhibition of CDK4 and CDK6. These kinases are fundamental regulators of the cell cycle. In many cancers, the CDK4/6-retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.

Signaling Pathway of CDK4/6 Inhibition

Caption: Mechanism of action of CDK4/6 inhibitors synthesized using the pyridylpiperazine intermediate.

Ribociclib and Palbociclib mimic ATP and bind to the ATP-binding pocket of CDK4 and CDK6. This competitive inhibition prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.

Synthetic Workflow: From Intermediate to Active Pharmaceutical Ingredient

The synthesis of these complex molecules often involves multi-step processes where the pyridylpiperazine intermediate is introduced to form the core of the final drug. Recent advancements have focused on more efficient and environmentally friendly synthetic routes, such as photocatalysis.[4][5]

Generalized Synthetic Protocol via Photocatalysis

This protocol outlines a conceptual, generalized procedure for the coupling of a pyridyl precursor with a piperazine derivative, inspired by modern synthetic methodologies.[5]

-

Reaction Setup: In a reaction vessel shielded from ambient light, dissolve the aminopyridine precursor, tert-butyl piperazine-1-carboxylate, and an acridine salt photocatalyst in an appropriate solvent (e.g., dichloromethane or ethanol).[4][5]

-

Addition of Oxidant: Add a suitable oxidant to the reaction mixture. The oxidant plays a crucial role in the photocatalytic cycle.[5]

-

Photocatalytic Reaction: Irradiate the mixture with visible light (e.g., wavelength of 380-750 nm) for a sufficient duration (e.g., 10 hours or more) with continuous stirring at room temperature.[5] The photocatalyst, upon light absorption, initiates the reaction cascade leading to the coupling of the two starting materials.

-

Work-up and Purification: Upon completion of the reaction, quench the reaction and perform an aqueous work-up. The organic layer is separated, dried, and the solvent is evaporated. The crude product is then purified using column chromatography to yield the desired pyridylpiperazine product.

Illustrative Synthetic Pathway

Caption: A simplified workflow for the synthesis of a CDK4/6 inhibitor using the title intermediate.

Broader Potential of the Pyridylpiperazine Scaffold: Urease Inhibition

Beyond its role in cancer therapeutics, the pyridylpiperazine scaffold has shown promise in other therapeutic areas. Recent studies have explored derivatives of pyridylpiperazine as potent inhibitors of urease.[6] Urease is an enzyme crucial for the survival of certain pathogens, such as Helicobacter pylori, the bacterium associated with gastric ulcers and cancer.[6]

In a study on 1-(3-nitropyridin-2-yl)piperazine derivatives, several compounds exhibited significant urease inhibitory activity, with IC₅₀ values in the low micromolar range, far exceeding the potency of the standard inhibitor thiourea.[6] Molecular docking studies suggested that these compounds form favorable interactions with the active site of the urease enzyme.[6] This highlights the potential for this compound to serve as a starting material for the development of novel anti-bacterial agents.

This compound is a testament to the fact that a molecule's importance in drug development is not solely dictated by its own biological activity. Its true value is realized in its role as a versatile and indispensable building block. For researchers, scientists, and drug development professionals, understanding the synthetic utility and the therapeutic potential of the scaffolds derived from this intermediate is paramount. From the established success in CDK4/6 inhibition for breast cancer to the emerging possibilities in urease inhibition, the pyridylpiperazine core, accessed through intermediates like the one discussed, continues to be a fertile ground for the discovery of new and impactful medicines.

References

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

ResearchGate. (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. [Link]

-

BU CyberSec Lab. tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. [Link]

-

PubMed Central. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

Sources

- 1. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 3. 571189-16-7|tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate | 886771-14-8 | Benchchem [benchchem.com]

- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

This in-depth technical guide explores the pivotal role of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate and its structural analogs as a cornerstone scaffold in contemporary medicinal chemistry. We will dissect the chemical properties, synthetic routes, and therapeutic applications of this "privileged" fragment, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in crafting next-generation therapeutics.

Introduction: The "Privileged" Piperazine Scaffold

The piperazine ring is a recurring motif in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from a unique combination of physicochemical properties that make it an invaluable tool for medicinal chemists. The piperazine core can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, while also serving as a versatile linker to orient pharmacophoric groups in three-dimensional space.[1] Within this important class of heterocycles, the this compound scaffold has emerged as a particularly valuable building block, enabling the efficient synthesis of a diverse array of therapeutic agents across multiple disease areas.

Physicochemical and Pharmacokinetic Advantages of the Pyridinylpiperazine Moiety

The strategic incorporation of the pyridinylpiperazine moiety into drug candidates is often driven by the desire to optimize their pharmacokinetic profile. The piperazine nitrogen atoms, with their distinct pKa values, allow the molecule to act as a weak base, which can enhance aqueous solubility and facilitate formulation. The pyridine ring introduces a key aromatic system for potential π-π stacking interactions with biological targets, while the tert-butyloxycarbonyl (Boc) protecting group on the piperazine offers a convenient synthetic handle for further molecular elaboration. This protecting group can be readily removed under acidic conditions to allow for the introduction of additional substituents, providing a modular approach to library synthesis and structure-activity relationship (SAR) studies.

Synthetic Strategies for Pyridinylpiperazine-Containing Compounds

The construction of molecules incorporating the this compound core typically relies on robust and well-established synthetic methodologies. The two most prominent approaches are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming aryl-nitrogen bonds. In the context of synthesizing pyridinylpiperazine derivatives, this typically involves the reaction of a Boc-protected piperazine with an electron-deficient pyridine ring bearing a suitable leaving group (e.g., a halogen or a sulfoxide) at the 2-position. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the nucleophilic attack by the piperazine nitrogen.

A prime example of this strategy is in the synthesis of a key intermediate for the CDK4/6 inhibitor, Palbociclib.[1][3] In this case, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is prepared via an SNAr reaction between piperazine and a 2-nitro-5-halopyridine, followed by N-protection and reduction of the nitro group.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a complementary and often milder approach to aryl-nitrogen bond formation. This palladium-catalyzed cross-coupling reaction can be employed when the SNAr reaction is not feasible due to the electronic nature of the pyridine ring or the presence of sensitive functional groups. This method was utilized in an early synthesis of Ribociclib, where a key intermediate was coupled with a chloropyrimidine using a palladium catalyst.[1]

Experimental Workflow: Synthesis of a Pyridinylpiperazine Intermediate via SNAr

Caption: Generalized workflow for the synthesis of a pyridinylpiperazine intermediate via SNAr.

Case Studies in Drug Discovery: A Versatile Building Block

The utility of this compound and its analogs is best illustrated through their application in the synthesis of a wide range of approved drugs.

| Drug | Therapeutic Area | Target(s) | Role of Pyridinylpiperazine Moiety |

| Palbociclib | Oncology | CDK4/6 | Forms a key interaction with the hinge region of the kinase and contributes to selectivity.[1] |

| Ribociclib | Oncology | CDK4/6 | Similar to Palbociclib, it is crucial for binding to the target kinases.[1] |

| Aripiprazole | Psychiatry | Dopamine D2, Serotonin 5-HT1A/2A Receptors | A core component of the pharmacophore responsible for the drug's antipsychotic activity.[1] |

| Cariprazine | Psychiatry | Dopamine D2/D3, Serotonin 5-HT1A Receptors | The dichlorophenylpiperazine moiety is central to its unique receptor binding profile.[1] |

| Vortioxetine | Psychiatry | SERT, 5-HT1A/3/7 Receptors | The arylpiperazine structure is a key element for its multimodal antidepressant activity.[1] |

In-depth Look: Palbociclib

The synthesis of Palbociclib, a first-in-class CDK4/6 inhibitor for the treatment of HR-positive, HER2-negative breast cancer, prominently features a pyridinylpiperazine derivative.[3] The key building block, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is prepared and subsequently coupled with a pyrimidine derivative.[1] X-ray crystallography studies have revealed that the 2-aminopyridine portion of the molecule forms critical hydrogen bonds with the hinge region of CDK6, while the positively charged piperazine ring extends into the solvent-exposed region, contributing to the drug's high affinity and selectivity.[1]

Signaling Pathway: CDK4/6 Inhibition in Cancer

Caption: Simplified signaling pathway showing Palbociclib's mechanism of action.

Structure-Activity Relationship (SAR) Insights

SAR studies on various classes of drugs containing the pyridinylpiperazine scaffold have yielded valuable insights for drug design.[4] For instance, in the development of kinase inhibitors, modifications to the substitution pattern on the pyridine ring can significantly impact target selectivity and potency. Similarly, alterations to the substitution on the second piperazine nitrogen can be used to fine-tune physicochemical properties such as solubility and metabolic stability, or to introduce additional interactions with the target protein. The Boc-protected intermediate provides an ideal platform for systematically exploring these modifications.

Experimental Protocol: Synthesis of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

This protocol is a representative example of an SNAr reaction to generate a key intermediate for Palbociclib synthesis.[3]

Materials:

-

1-(tert-butoxycarbonyl)piperazine

-

5-bromo-2-nitropyridine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)piperazine (1.2 eq) in DMF, add 5-bromo-2-nitropyridine (1.0 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate as a solid.

Conclusion

This compound and its derivatives represent a highly valuable class of building blocks in modern drug discovery. Their favorable physicochemical properties, synthetic tractability, and proven success in a multitude of approved drugs underscore their importance as a "privileged" scaffold. A thorough understanding of the synthetic strategies and SAR principles governing this chemical class will continue to empower medicinal chemists to design and develop innovative therapeutics for a wide range of human diseases.

References

-

Mancuso, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [Link]

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. [Link]

- Google Patents. (2018). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Kumar, A., et al. (2013). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 4(6), 2132. [Link]

-

Pharmaffiliates. (2023). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]

-

Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]

-

BU CyberSec Lab. tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. [Link]

-

Tomaszewska, M., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(8), 4321. [Link]

-

Singh, A., & Kumar, A. (2021). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a key building block in modern pharmaceutical synthesis. The strategic placement of the Boc protecting group on the piperazine ring, combined with the reactive pyridinyl moiety, makes this intermediate exceptionally valuable for the construction of complex active pharmaceutical ingredients (APIs). This document delves into the molecule's physicochemical properties, outlines a detailed and robust synthetic protocol based on palladium-catalyzed cross-coupling reactions, and explores its critical role in the synthesis of blockbuster drugs. We will provide in-depth analysis of the reaction mechanisms, process optimization considerations, and a thorough guide to analytical characterization, designed to support researchers, chemists, and drug development professionals in leveraging this versatile intermediate.

Chapter 1: Introduction to this compound

Chemical Identity and Structure

This compound, often referred to as N-Boc-2-(pyridyl)piperazine, is a heterocyclic compound featuring a piperazine ring monosubstituted with a pyridin-2-yl group at one nitrogen and a tert-butoxycarbonyl (Boc) protecting group at the other.

-

IUPAC Name: this compound

-

CAS Number: 199687-34-0

-

Molecular Formula: C₁₄H₂₁N₃O₂

-

Molecular Weight: 263.34 g/mol

The Boc group is a crucial feature, rendering the N-1 nitrogen of the piperazine ring temporarily unreactive. This allows for selective functionalization at the N-4 nitrogen, typically through coupling with an appropriate pyridine precursor. The Boc group can then be cleanly removed under acidic conditions to reveal a secondary amine, which serves as a handle for subsequent elaboration in a synthetic sequence.

Significance as a Pharmaceutical Intermediate

The 2-pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of APIs across various therapeutic areas, particularly in oncology and neuroscience. This moiety often plays a critical role in binding to target proteins, such as kinases, and can significantly influence a drug's pharmacokinetic properties, including solubility and metabolic stability.

Consequently, this compound and its derivatives are highly sought-after intermediates. Its amino-substituted analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a well-documented precursor in the industrial synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib, which are used to treat certain types of breast cancer. The methodologies and principles discussed in this guide are directly applicable to these and other structurally related intermediates.

Physicochemical Properties

The properties of the title compound are similar to its widely used derivatives. For reference, the properties of a closely related nitro-substituted analog are summarized below. These values provide a useful baseline for handling and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₄O₄ | PubChem[1] |

| Molecular Weight | 308.33 g/mol | PubChem[1] |

| Appearance | Solid (Expected) | - |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Chapter 2: Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing arylpiperazines, including the title compound, is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.

Core Synthetic Strategy: Buchwald-Hartwig Amination

The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, this involves the coupling of 2-chloropyridine with tert-butyl piperazine-1-carboxylate.

Detailed Protocol: Synthesis of a Key Analog

Reaction: Coupling of 2-amino-5-iodopyridine with tert-butyl piperazine-1-carboxylate (Boc-piperazine).

Materials:

-

2-amino-5-iodopyridine

-

Boc-piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) - Catalyst

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) - Ligand

-

Sodium tert-butoxide (NaOtBu) - Base

-

Toluene - Solvent

Experimental Protocol:

-

Catalyst Pre-formation: To a dry reactor (Reactor A) under an inert nitrogen atmosphere, add the ligand, Xantphos (0.11-0.13 weight equivalents relative to 2-amino-5-iodopyridine).

-

Add the palladium catalyst, Pd₂(dba)₃ (0.08-0.10 weight equivalents).

-

Add dry toluene (1.4-1.7 times the weight of 2-amino-5-iodopyridine).

-